molecular formula C6H13NO B13876670 1-Hydroxy-4-methyl-piperidine CAS No. 42164-95-4

1-Hydroxy-4-methyl-piperidine

Cat. No.: B13876670
CAS No.: 42164-95-4
M. Wt: 115.17 g/mol
InChI Key: BZAGVQIGRQBXSD-UHFFFAOYSA-N
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Description

1-Hydroxy-4-methyl-piperidine is an organic compound belonging to the piperidine family Piperidines are six-membered heterocyclic amines containing one nitrogen atom and five carbon atoms The presence of a hydroxyl group at the fourth position and a methyl group at the first position makes this compound a unique derivative of piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methyl-piperidine can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives. For instance, the reduction of 4-methylpyridine using hydrogen gas in the presence of a catalyst such as palladium or rhodium can yield this compound . Another method involves the cyclization of amino alcohols, where the hydroxyl group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-4-methyl-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-methyl-piperidine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also act as a nucleophile in biochemical reactions, participating in the formation or cleavage of chemical bonds .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-4-methyl-piperidine is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

1-hydroxy-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6-2-4-7(8)5-3-6/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAGVQIGRQBXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20413118
Record name 1-hydroxy-4-methyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42164-95-4
Record name 1-hydroxy-4-methyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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